molecular formula C12H14 B1587782 6-Phenyl-2-hexyne CAS No. 34298-75-4

6-Phenyl-2-hexyne

Cat. No.: B1587782
CAS No.: 34298-75-4
M. Wt: 158.24 g/mol
InChI Key: BYQGPSNMZZGRQP-UHFFFAOYSA-N
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Description

6-Phenyl-2-hexyne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond Its molecular formula is C12H14, and it consists of a phenyl group attached to a hexyne chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Phenyl-2-hexyne can be synthesized through several methods, including:

    Dehydrohalogenation of Vicinal Dihalides: This method involves the elimination of hydrogen halides from vicinal dihalides using a strong base such as sodium amide in ammonia (NaNH2/NH3). .

    Alkylation of Terminal Alkynes: This method involves the alkylation of terminal alkynes with alkyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Phenyl-2-hexyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Addition: Halogens (Cl2, Br2), hydrogen halides (HCl, HBr), solvents like dichloromethane (CH2Cl2).

    Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), aqueous or organic solvents.

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH4), organic solvents.

Major Products Formed:

    Dihaloalkanes and Haloalkenes: From addition reactions.

    Diketones and Carboxylic Acids: From oxidation reactions.

    Alkenes and Alkanes: From reduction reactions.

Scientific Research Applications

6-Phenyl-2-hexyne has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Phenyl-2-hexyne involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

6-Phenyl-2-hexyne can be compared with other similar compounds, such as:

    1-Phenyl-1-propyne: Similar structure but shorter carbon chain.

    2-Phenyl-1-butyne: Similar structure with a different position of the phenyl group.

    3-Phenyl-1-pentyne: Similar structure with a different position of the phenyl group.

Properties

IUPAC Name

hex-4-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14/c1-2-3-4-6-9-12-10-7-5-8-11-12/h5,7-8,10-11H,4,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQGPSNMZZGRQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390654
Record name 6-PHENYL-2-HEXYNE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34298-75-4
Record name 6-PHENYL-2-HEXYNE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-PHENYL-2-HEXYNE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What interesting photochemical behavior does 6-Phenyl-2-hexyne exhibit?

A: this compound undergoes internal photocycloaddition [, ]. This means that upon light irradiation, the molecule rearranges internally to form a cyclic structure. This property makes it an interesting subject for studying photochemical reactions and their potential applications in organic synthesis.

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